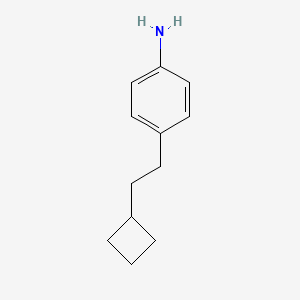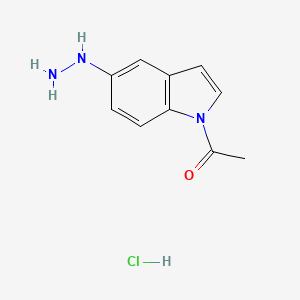
3-(3-Ethynyl-phenyl)-propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Ethynyl-phenyl)-propionic acid is an organic compound characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to a propionic acid moiety. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethynyl-phenyl)-propionic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-phenylacetylene.
Sonogashira Coupling: This step involves the coupling of 3-bromo-phenylacetylene with propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Hydrolysis: The resulting product undergoes hydrolysis to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-scale Sonogashira Coupling: Utilizing continuous flow reactors to enhance efficiency and yield.
Automated Hydrolysis: Employing automated systems to ensure consistent reaction conditions and product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group, altering the compound’s reactivity.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) are used under controlled conditions.
Major Products:
Oxidation: Products include 3-(3-Ethynyl-phenyl)-acetic acid and 3-(3-Ethynyl-phenyl)-acetone.
Reduction: The major product is 3-(3-Ethyl-phenyl)-propionic acid.
Substitution: Products vary depending on the substituent introduced, such as 3-(3-Bromo-phenyl)-propionic acid.
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of pharmaceuticals and organic materials.
Catalysis: Acts as a ligand in catalytic reactions, enhancing reaction rates and selectivity.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for imaging and therapeutic purposes.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Medicine:
Drug Development: Explored as a precursor in the synthesis of novel therapeutic agents.
Diagnostic Tools: Used in the development of diagnostic probes for medical imaging.
Industry:
Polymer Science: Incorporated into polymers to impart specific properties such as rigidity and thermal stability.
Material Science: Used in the fabrication of advanced materials with unique electronic and mechanical properties.
Mécanisme D'action
The mechanism by which 3-(3-Ethynyl-phenyl)-propionic acid exerts its effects involves:
Molecular Targets: The ethynyl group can interact with various molecular targets, including enzymes and receptors.
Pathways: It can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules.
Comparaison Avec Des Composés Similaires
- 3-(3-Ethynyl-phenyl)-acetic acid
- 3-(3-Ethynyl-phenyl)-acetone
- 3-(3-Bromo-phenyl)-propionic acid
Comparison:
- Structural Differences: While similar in structure, these compounds differ in the functional groups attached to the phenyl ring.
- Reactivity: The presence of different functional groups influences their reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its specific chemical properties, making 3-(3-Ethynyl-phenyl)-propionic acid distinct in its versatility and utility.
Propriétés
Formule moléculaire |
C11H10O2 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
3-(3-ethynylphenyl)propanoic acid |
InChI |
InChI=1S/C11H10O2/c1-2-9-4-3-5-10(8-9)6-7-11(12)13/h1,3-5,8H,6-7H2,(H,12,13) |
Clé InChI |
JVGBGWGQUAAALV-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=CC(=C1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12077302.png)
![L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI)](/img/structure/B12077308.png)


![[[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12077322.png)







![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]-1-benzofuran-5-yl]oxy]ethoxy]-4-methylanilino]acetate](/img/structure/B12077398.png)

